

The Genesis and Evolution of Desmodur® RE: An In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>Benzene, 1,1',1''- methylidynetris[4-isocyanato-</i>
CAS No.:	2422-91-5
Cat. No.:	B021171

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodur® RE, a solution of triphenylmethane-4,4',4''-triisocyanate in ethyl acetate, stands as a cornerstone in the field of high-performance adhesives, particularly in the demanding application of rubber-to-metal bonding. This guide delves into the historical origins of this pivotal crosslinking agent, tracing its roots to the pioneering work in polyurethane chemistry at Bayer. We will explore the fundamental chemical principles governing its synthesis and mechanism of action, providing a detailed examination of its role in forming robust, durable adhesive bonds. Furthermore, this document will serve as a practical resource, outlining established protocols for its application and characterization, and offering insights into the causality behind experimental choices.

A Legacy of Innovation: The Historical Trajectory of Desmodur® RE

The story of Desmodur® RE is intrinsically linked to the broader history of polyurethane chemistry, a field that owes its existence to the groundbreaking research of Dr. Otto Bayer and his team at I.G. Farbenindustrie in Leverkusen, Germany. In 1937, Bayer discovered the diisocyanate polyaddition process, a novel method for creating polymers.[1] This seminal work laid the groundwork for the vast and versatile family of polyurethanes.

A significant milestone in the journey towards Desmodur® RE was the introduction of the "Desmodur®" brand name for isocyanates by Bayer in 1943.[2][3] This branding signified a dedicated focus on developing and commercializing these reactive compounds for a variety of applications.

The specific application that cemented the importance of the core component of Desmodur® RE, triphenylmethane triisocyanate, came in the post-war era. In 1947, this compound was successfully utilized to bond rubber to metal for the treads of military tanks, a testament to its exceptional adhesive strength and durability under extreme conditions. This application is widely considered to have laid the foundation for the polyurethane adhesives industry.

While the exact date for the commercial launch of the "Desmodur® RE" product line is not readily available in public records, its development was a direct consequence of these early successes. The formulation of triphenylmethane-4,4',4"-triisocyanate into a user-friendly solution in ethyl acetate represented a crucial step in translating a powerful chemical into a practical industrial product.[4][5] The "RE" designation within the extensive Desmodur® product family signifies its specific role as a crosslinking agent for adhesives.

The timeline below highlights the key historical developments:

- 1937: Dr. Otto Bayer and his team discover the diisocyanate polyaddition process, the fundamental chemistry behind polyurethanes.[1]
- 1943: The "Desmodur®" brand is introduced by Bayer for its line of isocyanates.[2][3]
- 1947: Triphenylmethane triisocyanate is successfully used for bonding rubber to metal on tank treads, establishing its potential as a high-performance adhesive.

Today, Desmodur® RE is manufactured by Covestro, a company that was formerly Bayer MaterialScience.[5] It continues to be a vital component in the formulation of high-performance adhesives for a wide range of industrial applications.

The Chemistry of a Crosslinking Powerhouse: Synthesis and Properties

Desmodur® RE is a solution of approximately 27% triphenylmethane-4,4',4''-triisocyanate in ethyl acetate.[6] The active ingredient, triphenylmethane-4,4',4''-triisocyanate, is a highly reactive aromatic polyisocyanate.

Chemical Structure and Synthesis Overview

The molecular structure of triphenylmethane-4,4',4''-triisocyanate is characterized by a central triphenylmethane core with three isocyanate ($-N=C=O$) functional groups attached to the para positions of the phenyl rings.

Caption: Chemical Structure of Triphenylmethane-4,4',4''-triisocyanate.

The synthesis of triphenylmethane-4,4',4''-triisocyanate typically involves the phosgenation of the corresponding triamine, tris(4-aminophenyl)methane. This process, while effective, requires careful handling of phosgene, a highly toxic gas.

Key Physicochemical Properties

The properties of Desmodur® RE are critical to its function as a crosslinking agent. The following table summarizes its key technical specifications, compiled from various technical datasheets.

Property	Value	Test Method
Appearance	Yellow-green to red-brown liquid	Visual
Non-volatile content	approx. 27%	DIN EN ISO 3251
Isocyanate (NCO) content	9.3 ± 0.2%	DIN EN ISO 11 909
Density at 20 °C	approx. 1.0 g/cm ³	DIN 53 217/5
Viscosity at 20 °C	approx. 3 mPa·s	DIN 53 015
Flash point	-4 °C	DIN 51 755
Solvent	Ethyl acetate	-

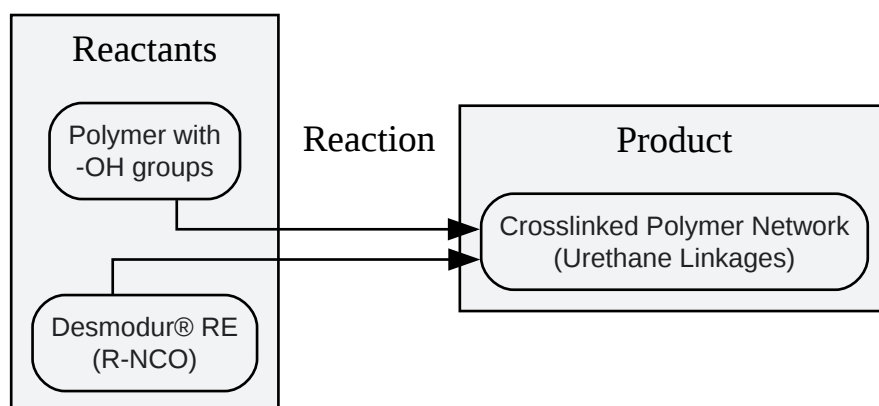
Note: These values are typical and should not be considered as binding specifications.

Mechanism of Action: The Science of Adhesion

The efficacy of Desmodur® RE as a crosslinking agent lies in the high reactivity of its isocyanate functional groups. When added to an adhesive formulation containing polymers with active hydrogen atoms (e.g., hydroxyl groups in polyurethanes or amine groups in rubbers), a chemical reaction ensues, leading to the formation of a dense, three-dimensional polymer network.

The Crosslinking Reaction

The fundamental reaction is the addition of an active hydrogen-containing compound to the isocyanate group. This results in the formation of stable urethane (from hydroxyl groups) or urea (from amine groups) linkages.



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Caption: Simplified workflow of the crosslinking reaction.

The trifunctional nature of triphenylmethane-4,4',4''-trisisocyanate allows it to react with three different polymer chains, creating a highly crosslinked and rigid structure. This network structure is responsible for the significant improvement in the adhesive's properties.

Impact on Adhesive Performance

The crosslinking process initiated by Desmodur® RE imparts several critical performance enhancements to the adhesive:

- **Increased Cohesive Strength:** The formation of a polymer network dramatically increases the internal strength of the adhesive.
- **Improved Heat Resistance:** The stable urethane and urea linkages are more resistant to thermal degradation than the un-crosslinked polymer.
- **Enhanced Chemical Resistance:** The dense network structure reduces the permeability of the adhesive to solvents and other chemicals.
- **Superior Adhesion:** The isocyanate groups can also react with active hydrogen atoms on the substrate surface (e.g., hydroxyl groups on metal oxides), forming strong covalent bonds and significantly improving adhesion.

Practical Application: A Guide for the Scientist

The proper application of Desmodur® RE is crucial for achieving optimal adhesive performance. The following sections provide a general framework for its use in a laboratory or research setting.

Formulation and Pot Life

Desmodur® RE is a two-component system, meaning it is added to the base adhesive formulation immediately before application. The amount of Desmodur® RE required depends on the specific polymer system and the desired degree of crosslinking. A typical starting point is 4-7 parts by weight of Desmodur® RE to 100 parts by weight of the adhesive base.

Once mixed, the "pot life" of the adhesive begins. This is the period during which the adhesive remains usable before the viscosity increases to a point where it can no longer be effectively applied. The pot life is influenced by several factors, including the polymer content, the presence of other reactive components (resins, antioxidants), and the ambient temperature and humidity.

Experimental Protocol: Rubber-to-Metal Bonding

This protocol outlines a general procedure for using a Desmodur® RE-crosslinked adhesive for bonding a rubber substrate to a metal substrate.

Materials:

- Adhesive base (e.g., hydroxyl-terminated polyurethane or polychloroprene in a suitable solvent)
- Desmodur® RE
- Metal substrate (e.g., steel, aluminum)
- Rubber substrate (e.g., natural rubber, SBR)
- Degreasing solvent (e.g., acetone, methyl ethyl ketone)
- Abrasive material (e.g., sandpaper, grit blaster)
- Primer (optional, but recommended for optimal adhesion)

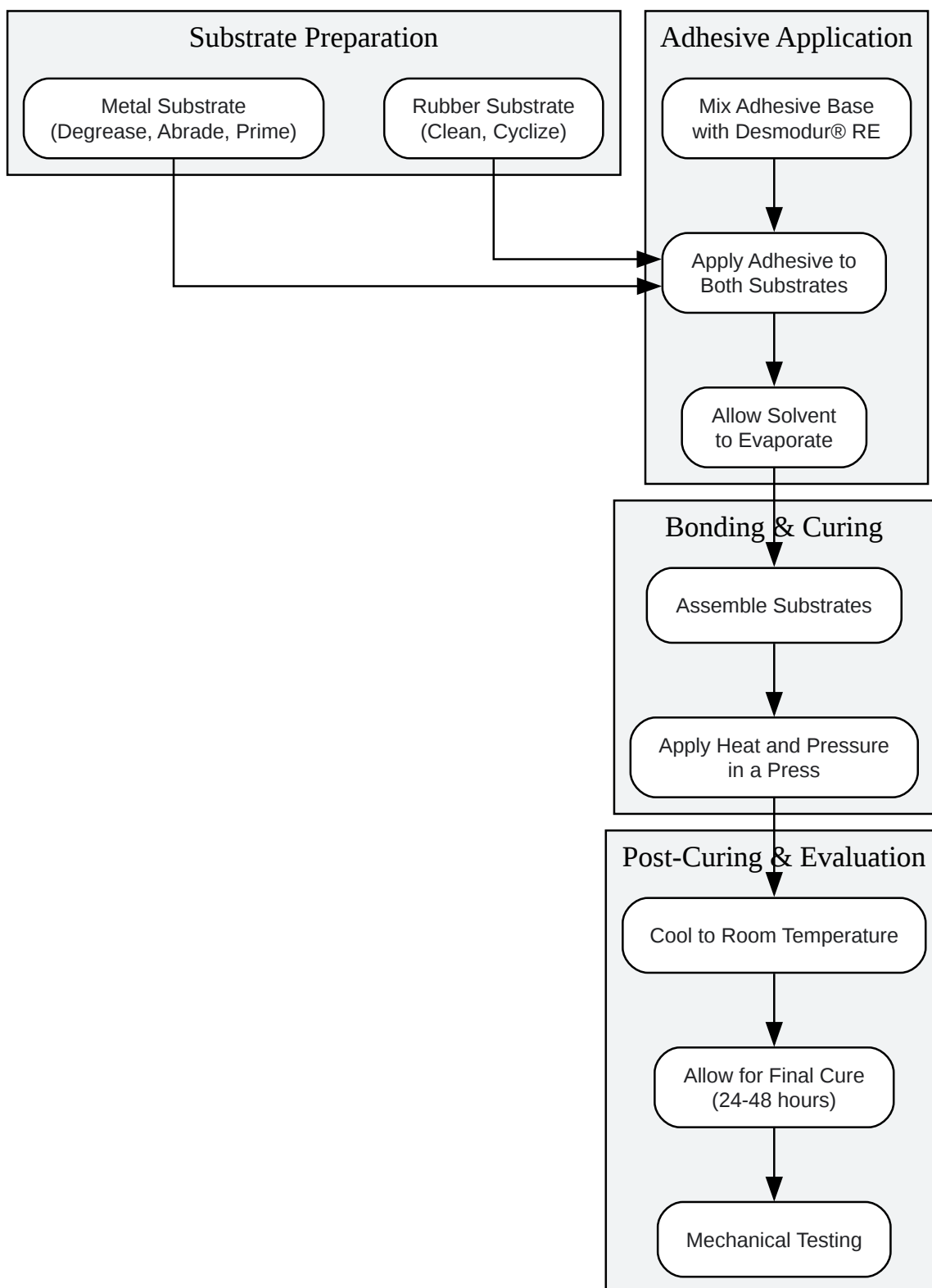
- Applicator (e.g., brush, spray gun)
- Press with heating capabilities

Procedure:

- Substrate Preparation (Metal):
 - Thoroughly degrease the metal surface with a suitable solvent to remove any oils or contaminants.
 - Mechanically abrade the surface by sandblasting or using sandpaper to increase the surface area and create a more active surface for bonding.
 - Degrease the surface again to remove any loose particles.
 - Apply a thin, uniform layer of a suitable metal primer, if required, and allow it to dry according to the manufacturer's instructions.
- Substrate Preparation (Rubber):
 - If the rubber surface has a mold release agent, it must be removed by solvent wiping or mechanical abrasion.
 - "Cyclize" the rubber surface with a suitable chemical treatment (e.g., a solution of trichloroisocyanuric acid in a solvent) to create a more polar and reactive surface. This step is critical for achieving strong adhesion to many types of rubber.
- Adhesive Preparation and Application:
 - In a well-ventilated area, add the predetermined amount of Desmodur® RE to the adhesive base and mix thoroughly.
 - Apply a thin, uniform coat of the mixed adhesive to both the prepared metal and rubber surfaces.
 - Allow the solvent to evaporate completely. This may take 30-60 minutes at room temperature.

- Bonding and Curing:
 - Bring the two coated surfaces together.
 - Place the assembly in a heated press.
 - Apply pressure and heat according to the adhesive manufacturer's recommendations. Typical conditions are in the range of 120-160°C and 2-5 MPa for 5-15 minutes.
 - The heat and pressure facilitate the flow of the adhesive and accelerate the crosslinking reaction.

- Post-Curing and Evaluation:
 - Allow the bonded assembly to cool to room temperature.
 - The bond will continue to strengthen over the next 24-48 hours.
 - Evaluate the bond strength using appropriate mechanical testing methods (e.g., peel test, lap shear test).



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